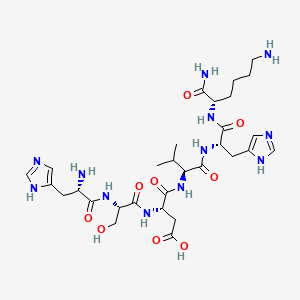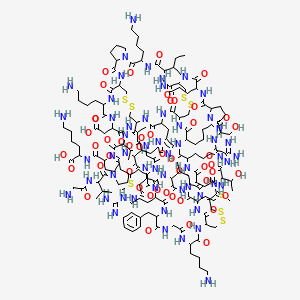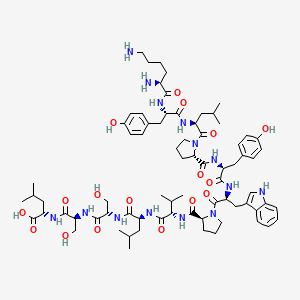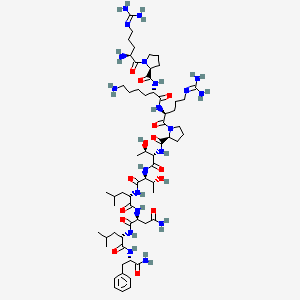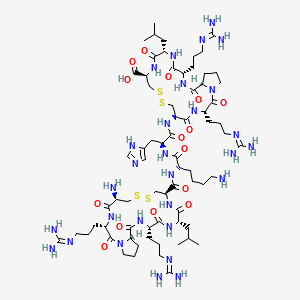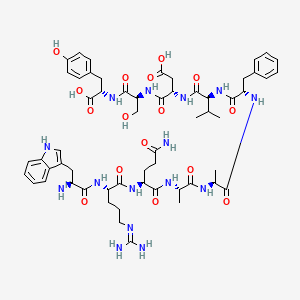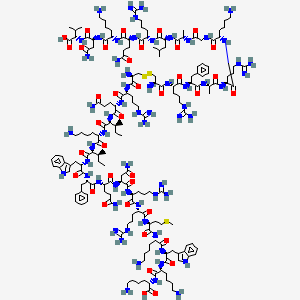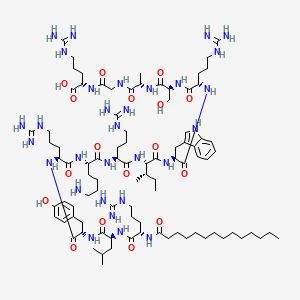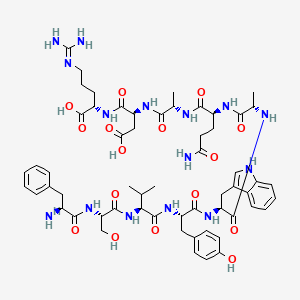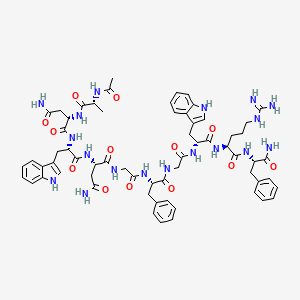
186319-68-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 186319-68-6 is known as β-Amyloid 1-20 . It consists of the first 20 amino acids of the beta-amyloid protein . The molecular formula of this compound is C113H157N31O32 .
Molecular Structure Analysis
The molecular structure of β-Amyloid 1-20 is complex due to its large size. The molecular weight of this compound is 2461.7 . The one-letter code for its sequence is DAEFRHDSGYEVHHQKLVFF .
Physical And Chemical Properties Analysis
β-Amyloid 1-20 is soluble in DMSO . It should be stored at -20°C to maintain its stability .
Wissenschaftliche Forschungsanwendungen
1. Research Trends in Science Education
Research in science education from 2008 to 2012 emphasized the context of students' learning, science teaching, and students' conceptual learning. Studies indicated shifts in research topics, highlighting argumentation, inquiry-based learning, and scientific modeling as recent focal points (Lin, Lin, & Tsai, 2014).
2. Diffusion of Modelling Approaches in Health Research
The application of System Dynamics Modelling (SDM) and Agent-based Modelling (ABM) in health research showed significant growth. ABM, in particular, has seen a rapid increase in studies due to its application across a broad range of topics (Liu et al., 2018).
3. Application of the Scientific Method in Higher Education
The scientific method's application in developing research skills among higher education learners was analyzed. Problem-solving and critical thinking were the most cited skills developed through the knowledge and practice of the scientific method (Vázquez-Villegas et al., 2023).
4. Meta-Analysis of Teaching Strategies
A meta-analysis of U.S. research on the effect of specific science teaching strategies on student achievement highlighted the significance of various strategies like questioning, manipulation, assessment, and inquiry strategies (Schroeder et al., 2007).
5. Evaluation of STEM Applications in Science Education
The evaluation of STEM applications in science education indicated a positive impact on students' academic achievement, scientific process skills, problem-solving skills, motivation, self-efficacy perceptions, interests, and attitudes (Eren & Dökme, 2022).
6. Research Ethics in Animal Models
Guidance on the ethical use of animal models in research, including the importance of understanding legal requirements and selecting appropriate animals for each study area, was provided (Miziara et al., 2012).
7. Retrospective Analysis of Research and Publications Output in Africa
A comprehensive review highlighted the disparities in scientific research and publications in Africa and West Africa, including the key areas of disparities among scientists and trends in scientific research (Clement O, 2022).
8. Quality of Experimental Design, Statistical Analysis, and Reporting
A systematic survey of the reporting, experimental design, and statistical analysis in published biomedical research using laboratory animals emphasized the need for appropriately designed, correctly analyzed, and transparently reported experiments (Kilkenny et al., 2009).
Eigenschaften
CAS-Nummer |
186319-68-6 |
|---|---|
Molekularformel |
C₁₁₃H₁₅₇N₃₁O₃₂ |
Molekulargewicht |
2461.70 |
Sequenz |
One Letter Code: DAEFRHDSGYEVHHQKLVFF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



